molecular formula C20H19N4.Cl<br>C20H19ClN4 B3428820 Basic red 2 CAS No. 69882-16-2

Basic red 2

Cat. No.: B3428820
CAS No.: 69882-16-2
M. Wt: 350.8 g/mol
InChI Key: OARRHUQTFTUEOS-UHFFFAOYSA-N
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Description

Basic Red 2, also known as Safranin O, is a synthetic organic compound widely used as a basic dye. It belongs to the class of azo dyes and is characterized by its vibrant red color. This compound is commonly used in various industries, including textiles, paper, leather, and plastics, for dyeing purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic Red 2 is synthesized through the condensation of 2-methylbenzene-1,4-diamine and o-methylaniline, followed by oxidation. The resulting product is then purified by precipitation and converted to its chloride form . The crystallization process involves the use of benzene and methanol (1:1) or water, and the compound is dried in vacuo over sulfuric acid .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically crystallized and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Basic Red 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituent groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce amine compounds.

Mechanism of Action

The mechanism of action of Basic Red 2 involves its interaction with cellular components. The compound binds to negatively charged cellular structures, such as nucleic acids and proteins, through electrostatic interactions. This binding results in the staining of specific cellular components, allowing for their visualization under a microscope .

Comparison with Similar Compounds

    Methyl Violet: Another basic dye used for similar staining purposes.

    Crystal Violet: Commonly used in Gram staining and as a pH indicator.

    Malachite Green: Used in histological staining and as an antimicrobial agent.

Uniqueness of Basic Red 2: this compound is unique due to its specific staining properties and its ability to bind to a wide range of cellular components. Its vibrant red color and high affinity for nucleic acids and proteins make it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride
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InChI

InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARRHUQTFTUEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H19ClN4
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Related CAS

69882-16-2
Record name Poly(safranine T)
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DSSTOX Substance ID

DTXSID60874047
Record name C.I. Basic Red 2
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Molecular Weight

350.8 g/mol
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Physical Description

Dark brown solid; [MSDSonline]
Record name C.I. Basic Red 2
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CAS No.

477-73-6, 69882-16-2
Record name Safranine
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Record name BASIC RED 2
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Record name Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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